

Synthesis of 2-Methyl-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

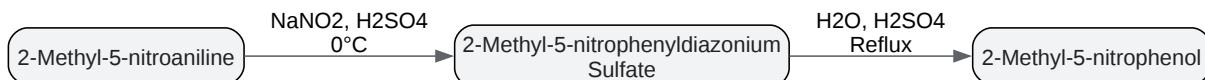
Compound Name: **2-Methyl-5-nitrophenol**

Cat. No.: **B1294729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for **2-Methyl-5-nitrophenol** (CAS 5428-54-6), also known as 5-Nitro-o-cresol. This compound is a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[\[1\]](#)[\[2\]](#) This document provides a comparative overview of common synthetic routes, detailed experimental protocols, and quantitative data to aid in laboratory and industrial-scale production.


Core Synthesis Pathways

The production of **2-Methyl-5-nitrophenol** is primarily achieved through two main strategies: the diazotization of a substituted aniline and the direct nitration of a cresol isomer. Each approach offers distinct advantages and challenges in terms of yield, purity, and scalability.

Diazotization of 2-Methyl-5-nitroaniline

This is a widely cited and reliable method for the synthesis of **2-Methyl-5-nitrophenol**.[\[3\]](#)[\[4\]](#) The process involves the conversion of the amino group of 2-methyl-5-nitroaniline into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Diazotization of 2-Methyl-5-nitroaniline to **2-Methyl-5-nitrophenol**.

Experimental Protocol:

A detailed experimental protocol for this synthesis is described as follows:

- **Diazotization:** 40 g of 2-methyl-5-nitroaniline is dissolved in 600 ml of refluxing 10% sulfuric acid. The solution is then cooled to 0°C, causing the salt to precipitate. While maintaining continuous stirring, 18 g of solid sodium nitrite is added in small portions. The completion of the diazotization is confirmed by a positive starch-potassium iodide test.[3][4]
- **Hydrolysis:** The resulting diazonium solution is added at once to a vigorously refluxing solution composed of 800 ml of water and 400 ml of concentrated sulfuric acid. Reflux is continued until the cessation of gas evolution.[3][4]
- **Isolation:** A solid precipitate of crude **2-methyl-5-nitrophenol** forms upon cooling to ambient temperature. This crude product is then collected and dried.[3]

Quantitative Data Summary:

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Quantity
2-Methyl-5-nitroaniline	C ₇ H ₈ N ₂ O ₂	152.15	40 g
Sodium Nitrite	NaNO ₂	69.00	18 g
Sulfuric Acid (10%)	H ₂ SO ₄	98.08	600 ml
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	400 ml
Water	H ₂ O	18.02	800 ml
Crude 2-Methyl-5-nitrophenol	C ₇ H ₇ NO ₃	153.14	36.8 g (crude)

Nitration of o-Cresol

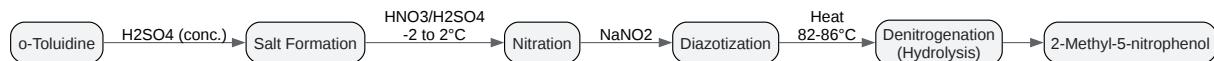
The direct nitration of o-cresol (2-methylphenol) is another common industrial method for synthesizing nitrocresols. However, this electrophilic aromatic substitution reaction can lead to a mixture of isomers, making regioselectivity a significant challenge.^[5] The reaction conditions must be carefully controlled to favor the formation of **2-Methyl-5-nitrophenol**.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Nitration of o-Cresol leading to a mixture of isomers.

Experimental Considerations:


The nitration of cresols is highly sensitive to reaction parameters such as temperature, acid concentration, and reaction time. The use of a mixture of nitric and sulfuric acids is typical for generating the nitronium ion (NO₂⁺), the active electrophile.^[6] The ratio of ortho to para nitration products is influenced by the concentration of sulfuric acid.^[7] For instance, the nitration of p-cresol in 68–72% sulfuric acid involves significant ipso-substitution.^[7] While a

specific protocol for the selective synthesis of **2-Methyl-5-nitrophenol** via this route is not detailed in the provided search results, the general approach involves the careful addition of the nitrating agent at low temperatures to control the exothermic reaction and improve selectivity.

Synthesis from o-Toluidine

A patented process describes the synthesis of **2-Methyl-5-nitrophenol** starting from o-toluidine in a multi-step, one-pot procedure.[8][9] This method avoids the isolation of the intermediate 2-methyl-5-nitroaniline, potentially improving efficiency and reducing waste.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **2-Methyl-5-nitrophenol** from o-Toluidine.

Experimental Protocol:

- Salt Formation: In a reaction vessel, o-toluidine is added dropwise to 98% concentrated sulfuric acid with cooling and stirring.[8]
- Nitration: The reaction mixture is cooled to between -2°C and 2°C, and a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.[8]
- Diazotization: The resulting nitrification material is dissolved in a sulfuric acid solution at room temperature. A prepared solution of sodium nitrite is then added dropwise with stirring to form the diazonium salt.[8]
- Denitrogenation (Hydrolysis): The mixture is heated to 82-86°C and maintained at this temperature for two hours to complete the reaction. After cooling, the product, 2-methyl-5-nitro phenol, is isolated by centrifugation.[8]

Quantitative Data from Patent Example:

Reactant/Product	Quantity
o-Toluidine	176.0 kg
98% Concentrated Sulfuric Acid	800.0 kg
Concentrated Nitric Acid/Sulfuric Acid Mixture	192.0 kg (containing 104.0 kg HNO ₃)
Sodium Nitrite	112.0 kg
2-Methyl-5-nitro phenol (product)	186.4 kg

Conclusion

The synthesis of **2-Methyl-5-nitrophenol** can be effectively achieved through several pathways. The diazotization of 2-methyl-5-nitroaniline offers a straightforward and well-documented laboratory-scale synthesis. For industrial production, the one-pot synthesis from o-toluidine presents an efficient alternative by reducing the number of isolation steps. The direct nitration of o-cresol, while seemingly direct, requires careful optimization to manage regioselectivity and minimize byproduct formation. The choice of a particular synthetic route will depend on factors such as the desired scale of production, purity requirements, and available starting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. shreedevamanichemopharma.com [shreedevamanichemopharma.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]

- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]
- 9. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of 2-Methyl-5-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294729#synthesis-pathways-for-2-methyl-5-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com